molecular formula C28H48F12N2O10Si2 B14110504 Dodecafluorooctyl bis(triethoxysilyl)propyl carbamate

Dodecafluorooctyl bis(triethoxysilyl)propyl carbamate

Katalognummer: B14110504
Molekulargewicht: 856.8 g/mol
InChI-Schlüssel: SDIUDXBHNPUKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD29067255 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD29067255 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction of starting materials under controlled conditions.

    Step 2: Purification of the intermediate product.

    Step 3: Final reaction to produce MFCD29067255.

Industrial Production Methods

In an industrial setting, the production of MFCD29067255 is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using advanced techniques to optimize reaction conditions.

    Product Isolation: Employing methods like crystallization or distillation to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD29067255 undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving MFCD29067255 typically use reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

MFCD29067255 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD29067255 involves its interaction with specific molecular targets. These interactions can lead to various effects, such as:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.

Eigenschaften

Molekularformel

C28H48F12N2O10Si2

Molekulargewicht

856.8 g/mol

IUPAC-Name

[2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-(3-triethoxysilylpropylcarbamoyloxy)octyl] N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C28H48F12N2O10Si2/c1-7-47-53(48-8-2,49-9-3)17-13-15-41-21(43)45-19-23(29,30)25(33,34)27(37,38)28(39,40)26(35,36)24(31,32)20-46-22(44)42-16-14-18-54(50-10-4,51-11-5)52-12-6/h7-20H2,1-6H3,(H,41,43)(H,42,44)

InChI-Schlüssel

SDIUDXBHNPUKGQ-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCNC(=O)OCC(C(C(C(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.